molecular formula C17H15N3 B12683725 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline CAS No. 70038-77-6

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline

Cat. No.: B12683725
CAS No.: 70038-77-6
M. Wt: 261.32 g/mol
InChI Key: GWXPMSIDYFWQCF-UHFFFAOYSA-N
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Description

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. For 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline, the process may include the use of specific methylating agents to introduce the methyl groups at the 2, 3, and 9 positions . Common catalysts used in these reactions include Brønsted acids such as acetic acid or hydrochloric acid .

Industrial Production Methods: Industrial production methods for indoloquinoxaline derivatives often rely on scalable synthetic routes that can be performed under mild conditions. Microwave irradiation and the use of nanoparticles as catalysts have been explored to enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

CAS No.

70038-77-6

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2,3,9-trimethyl-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H15N3/c1-9-4-5-13-12(6-9)16-17(19-13)20-15-8-11(3)10(2)7-14(15)18-16/h4-8H,1-3H3,(H,19,20)

InChI Key

GWXPMSIDYFWQCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC4=C(C=C(C(=C4)C)C)N=C23

Origin of Product

United States

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